molecular formula C26H27N3O3S2 B2920889 2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide CAS No. 894244-21-4

2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide

Cat. No. B2920889
CAS RN: 894244-21-4
M. Wt: 493.64
InChI Key: BGBOQHPEYNWGFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C26H27N3O3S2 and its molecular weight is 493.64. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Thiophene derivatives have been extensively studied for their anticancer properties. The compound may be involved in the synthesis of novel anticancer agents due to its structural similarity to other thiophene compounds that have shown efficacy in this area . Its potential applications could include targeting specific cancer cell lines or mechanisms involved in tumor growth and metastasis.

Anti-inflammatory Properties

Compounds containing the thiophene moiety have demonstrated significant anti-inflammatory effects. This compound could be researched for its potential to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease .

Antimicrobial and Antifungal Uses

The structural complexity of thiophene derivatives makes them good candidates for antimicrobial and antifungal applications. This particular compound could be part of studies aiming to develop new antibiotics or antifungal medications, especially in the face of rising antibiotic resistance .

Kinase Inhibition

Kinases are enzymes that play a crucial role in various cellular processes, and their dysregulation is often linked to diseases. Thiophene derivatives can act as kinase inhibitors, and this compound could be investigated for its potential to treat diseases caused by kinase dysregulation, such as certain types of cancer or autoimmune diseases .

Antipsychotic and Anti-anxiety Medications

Some thiophene derivatives have been used in the development of central nervous system (CNS) drugs. This compound could be explored for its potential use in creating new antipsychotic or anti-anxiety medications, contributing to mental health treatment options .

Material Science Applications

Beyond medicinal chemistry, thiophene derivatives also find applications in material science. This compound could be studied for its electrical conductivity properties or its use in the development of organic semiconductors, which are crucial for electronic devices .

properties

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S2/c1-18(8-9-19-6-4-3-5-7-19)27-23(30)17-34-26-28-22-14-15-33-24(22)25(31)29(26)16-20-10-12-21(32-2)13-11-20/h3-7,10-15,18H,8-9,16-17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBOQHPEYNWGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide

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